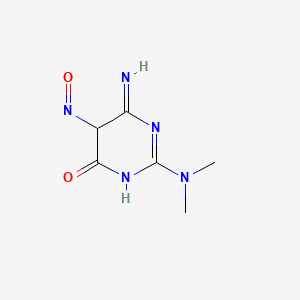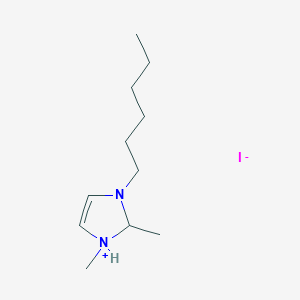
3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide is a compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a hexyl group at the 3-position, and two methyl groups at the 1 and 2 positions of the imidazole ring, with an iodide ion as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide typically involves the alkylation of 1,2-dimethylimidazole with hexyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the carbon atom of the hexyl iodide, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the product.
化学反応の分析
Types of Reactions
3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Silver nitrate in aqueous solution for halide exchange.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of corresponding halide or acetate salts.
科学的研究の応用
3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Employed in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials, such as ionic liquids and conductive polymers.
作用機序
The mechanism of action of 3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it can interact with cell membranes, leading to changes in membrane permeability and cellular function.
類似化合物との比較
Similar Compounds
- 1,2-dimethylimidazole
- 3-hexylimidazole
- 1,2-dimethyl-3-propylimidazolium bromide
Uniqueness
3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties such as solubility, stability, and reactivity. The presence of the hexyl group enhances its hydrophobicity, making it suitable for applications in non-aqueous systems.
特性
分子式 |
C11H23IN2 |
|---|---|
分子量 |
310.22 g/mol |
IUPAC名 |
3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C11H22N2.HI/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;/h9-11H,4-8H2,1-3H3;1H |
InChIキー |
UPHBVNMQZSLYCW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C=C[NH+](C1C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349256.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one](/img/structure/B12349267.png)
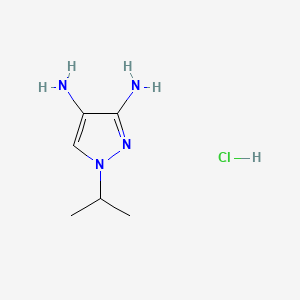

![methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12349279.png)

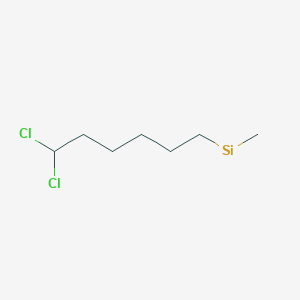


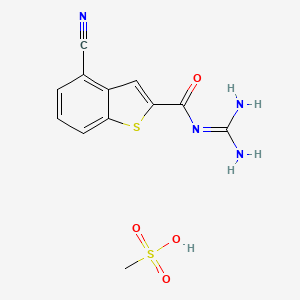
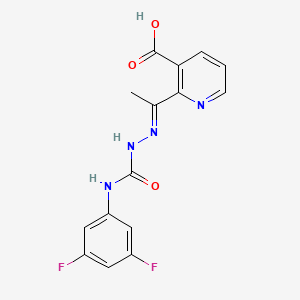
![(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B12349337.png)

